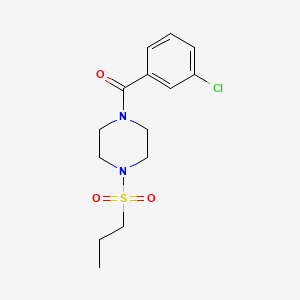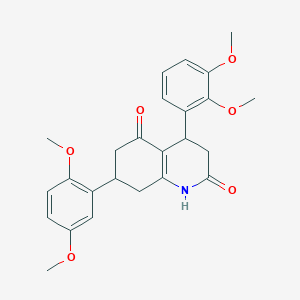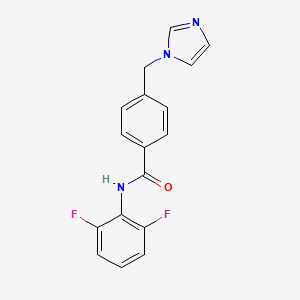
4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine" is a compound of interest due to its structural complexity and potential in various chemical and pharmaceutical applications. The focus here is on its synthesis methodologies, structural analysis, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves catalyzed oxidative coupling or condensation reactions. Iodine catalyzed oxidative synthesis has been used to produce 2-aryl quinazolin-4(3H)-ones by coupling 2-aminobenzamides with aryl methyl ketones, highlighting the utility of iodine in selective transformations without the need for metal or ligand assistance (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, InCl3 catalysis has facilitated the synthesis of 2-aryl quinazolin-4(3H)-ones from o-aminobenzamides and aromatic aldehydes, demonstrating a practical methodology with good yields and selectivity (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by fused heterocyclic systems, which are of significant interest due to their broad biological activity. Structural analyses, including IR, 1H NMR, 13C NMR, and mass spectral studies, confirm the formation of substituted quinazolinones, which are crucial for understanding the compound's reactivity and interaction capabilities (Vidule, 2011).
Applications De Recherche Scientifique
Optoelectronic Applications
Research on quinazoline derivatives, including those similar in structure to 4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, has extended into the field of optoelectronics. Functionalized quinazolines and pyrimidines have been explored for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors. Moreover, iridium complexes based on quinazoline or pyrimidine derivatives exhibit high-efficiency phosphorescent materials for OLEDs, and pyrimidine push-pull systems are considered as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Biological and Medicinal Significance
Quinazoline derivatives have been extensively studied for their biological activities. The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings have uncovered significant biological potential. These compounds have shown a wide range of biological activities, underscoring the diversity and utility of quinazoline derivatives in medicinal chemistry (Demeunynck & Baussanne, 2013). Furthermore, the quinazoline-4(3H)-one nucleus and its derivatives are recognized as important fused heterocycles found in more than 200 naturally occurring alkaloids, with ongoing discoveries of newer and more complex variants showing potential as medicinal agents (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively researched for their anticancer properties. Recent patents and articles have highlighted the discovery and development of promising quinazoline derivatives for cancer treatment. These compounds are known to inhibit a wide range of therapeutic targets, including EGFR, and show potential against various cancers. The development of novel quinazoline compounds as anticancer drugs remains a vibrant area of research, with significant advancements in synthesis and application (Ravez et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-18(15-8-4-3-5-9-15)24-19(21-13)25-20-22-14(2)16-10-6-7-11-17(16)23-20/h3-12H,1-2H3,(H,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYCTCEMBXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974236 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
CAS RN |
5871-75-0 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide](/img/structure/B5507678.png)
![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)
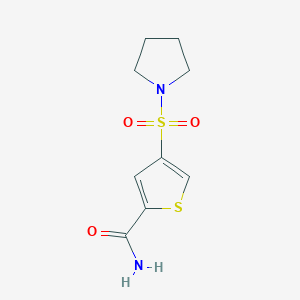
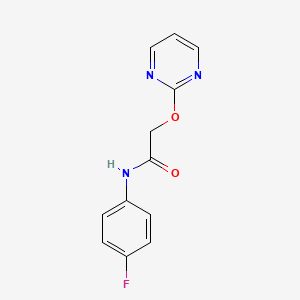
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
